molecular formula C11H13NOS B14569870 3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one CAS No. 61394-64-7

3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one

Cat. No.: B14569870
CAS No.: 61394-64-7
M. Wt: 207.29 g/mol
InChI Key: HLJCFIZDXRERLY-UHFFFAOYSA-N
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Description

3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is an organic compound with a unique structure that includes a sulfur atom and a fused indole ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one typically involves the reaction of 3,5-dimethylindole with methylthiol in the presence of a suitable catalyst. The reaction conditions often require a controlled temperature and inert atmosphere to prevent oxidation of the sulfur-containing group.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfur atom in the compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the indole ring can be reduced to form alcohol derivatives.

    Substitution: The methyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents like bromine or nitric acid can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur atom and indole ring system play a crucial role in binding to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3,5-Dimethylindole: Lacks the sulfur-containing group, making it less versatile in certain reactions.

    3-Methyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one: Similar structure but with different substitution patterns, leading to variations in reactivity and applications.

Uniqueness

3,5-Dimethyl-3-(methylsulfanyl)-1,3-dihydro-2H-indol-2-one is unique due to the presence of both methyl and methylsulfanyl groups, which provide distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

CAS No.

61394-64-7

Molecular Formula

C11H13NOS

Molecular Weight

207.29 g/mol

IUPAC Name

3,5-dimethyl-3-methylsulfanyl-1H-indol-2-one

InChI

InChI=1S/C11H13NOS/c1-7-4-5-9-8(6-7)11(2,14-3)10(13)12-9/h4-6H,1-3H3,(H,12,13)

InChI Key

HLJCFIZDXRERLY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)C2(C)SC

Origin of Product

United States

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